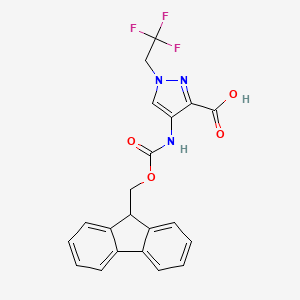![molecular formula C24H23FN4OS B2645215 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897462-91-8](/img/structure/B2645215.png)
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, an imidazole ring, and a thiazole ring. The presence of these groups suggests that the compound could have interesting biological activities, as these types of rings are often found in bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the imidazo-thiazole moiety. Unfortunately, without specific information about this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The fluorophenyl group is likely to be electron-withdrawing, which could influence the reactivity of the molecule. The piperazine ring could potentially form hydrogen bonds, while the imidazo-thiazole moiety might contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the fluorophenyl group could increase its lipophilicity, while the piperazine ring could contribute to its solubility in water .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Research has shown that azole-containing piperazine derivatives, similar in structural complexity to the compound , have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have demonstrated moderate to significant activities against various strains, indicating the potential utility of such structures in developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).
Antimycobacterial Activity
Further research into fluorinated benzothiazolo imidazole compounds has revealed promising antimicrobial activity, hinting at the versatility of this chemical backbone in targeting a range of microbial pathogens. Such studies are foundational in the search for new treatments against mycobacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Antiviral Activity
The incorporation of piperazine and imidazole structures has also been explored for antiviral properties, particularly against HIV. Derivatives featuring these moieties have been evaluated for their efficacy in inhibiting HIV-1 and HIV-2, demonstrating the potential of such compounds in antiretroviral therapy (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Electrochemical Synthesis and Biological Evaluation
There's also interest in the electrochemical synthesis of related compounds, highlighting a methodological aspect that could be relevant for the synthesis of the compound . Such approaches may offer novel routes for preparing derivatives with enhanced biological activities, including antibacterial and anticancer properties (Amani & Nematollahi, 2012).
Wirkmechanismus
Zukünftige Richtungen
The study of this compound could open up new avenues in medicinal chemistry, given its complex structure and the potential biological activities of its functional groups. Future research could focus on elucidating its biological targets and optimizing its structure for better activity and selectivity .
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4OS/c1-17-2-4-18(5-3-17)22-15-29-21(16-31-24(29)26-22)14-23(30)28-12-10-27(11-13-28)20-8-6-19(25)7-9-20/h2-9,15-16H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADISLQBPOUQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2645133.png)
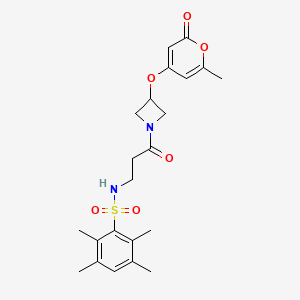
![N-(4-Cyanothian-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2645135.png)
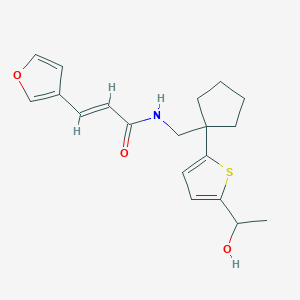

![(3R)-7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2645142.png)
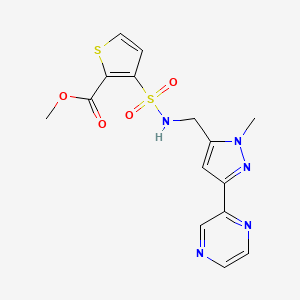

![N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2645146.png)

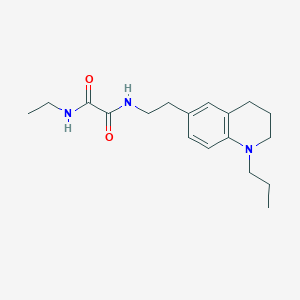
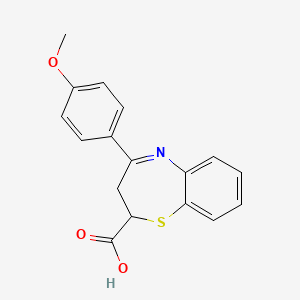
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2645154.png)
